Caffeidine acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Caffeidine acid is a naturally occurring organic compound classified as a hydroxycinnamic acid. It is a yellow solid with the molecular formula (HO)2C6H3CH=CHCO2H. Structurally, it consists of both phenolic and acrylic functional groups . This compound is found in various plants and is known for its antioxidant properties.

准备方法

Synthetic Routes and Reaction Conditions

Caffeidine acid can be synthesized through the hydroxylation of coumaroyl ester of quinic acid, which produces the caffeic acid ester of shikimic acid. This ester then converts to chlorogenic acid . Another method involves the extraction from natural sources such as coffee beans and tea leaves, where it is often found alongside caffeine and chlorogenic acid .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from spent coffee grounds using various solvents and techniques. Methods such as liquid–solid extraction, Soxhlet extraction, autohydrolysis, ultrasound, microwave-assisted extraction, sub-critical water extraction, pressurized liquid, hydrothermal treatment, and supramolecular solvent extraction have been tested at a laboratory scale .

化学反应分析

Types of Reactions

Caffeidine acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydrocaffeic acid.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, dihydrocaffeic acid from reduction, and various substituted derivatives from substitution reactions .

科学研究应用

Caffeidine acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various organic compounds.

Biology: It is studied for its antioxidant properties and its role in plant metabolism.

作用机制

Caffeidine acid exerts its effects primarily through its antioxidant activity. Its structure allows it to effectively trap radicals by giving hydrogen to quench them, serving as a primary antioxidant . It also exhibits vasorelaxant activity by acting on endothelial and vascular smooth muscle cells, increasing endothelial nitric oxide secretion, and modulating calcium and potassium channels .

相似化合物的比较

Caffeidine acid is similar to other hydroxycinnamic acids such as ferulic acid and p-coumaric acid. it is unique due to its higher antioxidant activity and its ability to modulate various biological pathways . Other similar compounds include:

- Ferulic acid

- p-Coumaric acid

- Chlorogenic acid

These compounds share similar structures and properties but differ in their specific biological activities and applications .

属性

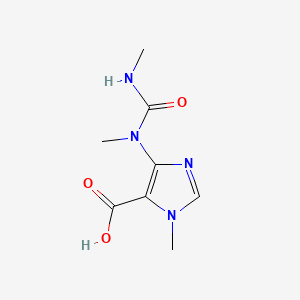

IUPAC Name |

3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6/h4H,1-3H3,(H,9,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXKHFRZVPYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202948 |

Source

|

| Record name | Caffeidine acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54536-15-1 |

Source

|

| Record name | Caffeidine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeidine acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the formation of N-nitroso compounds from caffeidine acid significant?

A1: N-nitroso compounds, including nitrosamines and nitrosamides, are known to be potent carcinogens. [, ] The discovery that this compound can form these compounds under specific conditions raises concerns about its potential role in cancer development, particularly in regions where this compound precursors are consumed in high quantities. For example, research suggests a potential link between the consumption of salted tea, rich in caffeidine and this compound precursors, and the high incidence of esophageal and gastric cancers in Kashmir. [] This highlights the need for further research into the formation mechanisms, prevalence, and long-term health effects of this compound-derived N-nitroso compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。